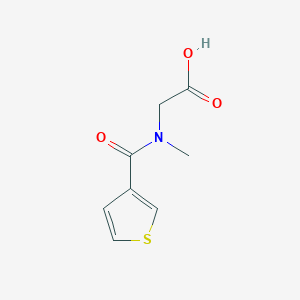
2-(N-methyl-1-thiophen-3-ylformamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methyl-1-thiophen-3-ylformamido)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-1-thiophen-3-ylformamido)acetic acid typically involves the reaction of thiophene derivatives with formamide and acetic acid under controlled conditions. Specific details on the reaction conditions, such as temperature and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction pathways as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(N-methyl-1-thiophen-3-ylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Aplicaciones Científicas De Investigación
2-(N-methyl-1-thiophen-3-ylformamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2-(N-methyl-1-thiophen-3-ylformamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-(N-methyl-1-thiophen-2-ylformamido)acetic acid: A structural isomer with the formamido group attached to a different position on the thiophene ring.
Uniqueness
2-(N-methyl-1-thiophen-3-ylformamido)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
IUPAC Name |
2-[methyl(thiophene-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZZYVAXLKCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
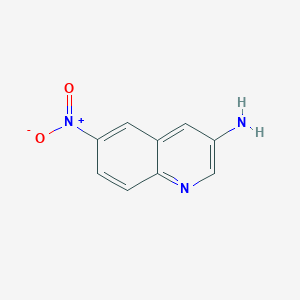
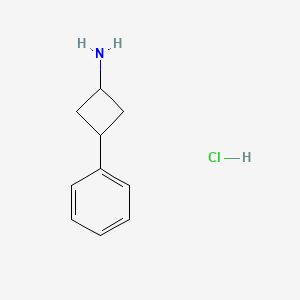
![2-Benzyl-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2777640.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)
![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)

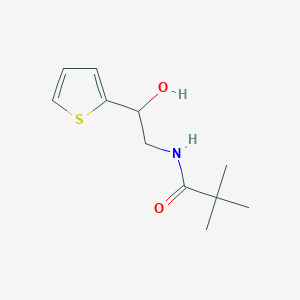
![6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one](/img/structure/B2777649.png)
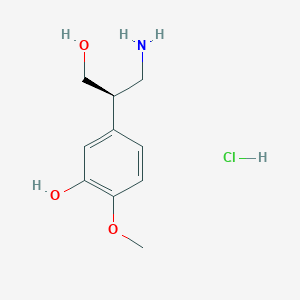
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2777651.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}adamantane-1-carboxamide](/img/structure/B2777653.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2777656.png)
![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)
